(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one
Overview
Description
(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one, otherwise known as 6-BBI, is a synthetic indolinone derivative that has been studied for its potential applications in scientific research. 6-BBI is a highly versatile compound that has been used in various studies, ranging from organic synthesis to biochemistry.
Scientific Research Applications
Synthesis of Novel Compounds
One of the primary applications of (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one and its derivatives is in the synthesis of novel compounds. For instance, reactions involving 2-oxoindolin-3-ylidene derivatives have been employed in the creation of various pyrimido and spiro indolin compounds with potential bioactive properties (El-Ahl, 2000). Similarly, derivatives of this compound have been utilized in the synthesis of anticancer agents, showcasing a range of cytotoxic activities against various cancer cell lines (Abu‐Hashem & Al-Hussain, 2022).
Development of Anticancer Agents
(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one and its derivatives have shown significant potential in the development of anticancer drugs. For instance, certain N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related compounds demonstrated remarkable antitumor activity against multiple cancer cell lines, offering new avenues for cancer treatment (Alafeefy et al., 2015).
Biological Activity and Drug Development
The biological activity of derivatives of this compound has been extensively researched, leading to the development of various drugs. For example, synthesized hydrazone derivatives have shown notable antibacterial, acetylcholinesterase enzyme inhibitory, and antiviral activities (Sen Gupta & Rastogi, 1986). Additionally, substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides were discovered as new inducers of apoptosis, highlighting their potential in developing treatments for various diseases, including cancer (Sirisoma et al., 2009).
Synthesis of Electron and Ambipolar Organic Thin Film Transistors
In the field of materials science, derivatives of (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one have been used in synthesizing electron and ambipolar organic thin film transistors. These materials exhibit significant potential in electronic device applications due to their unique properties (Wang et al., 2018).
Antimicrobial Activities
Compounds derived from (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one have been shown to possess antimicrobial properties. For instance, certain derivatives demonstrated antimicrobial activities against various bacterial and fungal strains, presenting them as candidates for further development into antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).
properties
IUPAC Name |
6-bromo-3-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-15(21)13(9)14-10-4-2-8(18)6-12(10)20-16(14)22/h1-6,19,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIGDKYPJSFPDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2C3=C4C=CC(=CC4=NC3=O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one | |
CAS RN |
1147124-21-7 | |
Record name | 6,6'-Dibromoisoindigo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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